molecular formula C12H15N5O3 B133710 Entecavir CAS No. 1333204-94-6

Entecavir

カタログ番号: B133710
CAS番号: 1333204-94-6
分子量: 277.28 g/mol
InChIキー: QDGZDCVAUDNJFG-FXQIFTODSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Entecavir is a potent guanosine nucleoside analogue approved for the treatment of chronic hepatitis B virus (HBV) infection. It selectively inhibits HBV replication by competing with the natural substrate deoxyguanosine triphosphate, thereby suppressing viral polymerase activity . Clinical trials demonstrate rapid intracellular conversion to its active triphosphate form, leading to dose-dependent HBV DNA reduction and sustained virological suppression with minimal resistance development over long-term use (up to 5 years) . This compound is recommended as a first-line therapy for both nucleoside-naive and lamivudine-refractory patients due to its high genetic barrier to resistance and favorable safety profile, which is comparable to lamivudine .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGZDCVAUDNJFG-FXQIFTODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046446
Record name Entecavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Entecavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014585
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble (2.4 mg/mL at pH 7.9, 25 °C), In water, 2.4X10+3 mg/L, temp not specified, 6.59e+00 g/L
Record name Entecavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00442
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ENTECAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7334
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Entecavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014585
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

White to off white powder

CAS No.

142217-69-4
Record name Entecavir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142217-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Entecavir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142217694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Entecavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00442
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Entecavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENTECAVIR ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNU2O4609D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ENTECAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7334
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Entecavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014585
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

準備方法

Bristol-Myers Squibb’s Sodium Cyclopentadienyl Route

The original synthetic route, disclosed in 1988, begins with sodium cyclopentadienyl (2 ) and proceeds through nine steps to yield this compound (1 ) with an overall efficiency of 19%. Key stages include:

  • Coupling with BnOCH2Cl : Functionalizes the cyclopentadienyl core to form a ribose-like structure.

  • Pinene-derived asymmetric borane reduction : Achieves diastereoselectivity in the formation of intermediate 8 (75% yield).

  • Epoxide formation and benzylation : Generates compound 9 (83% yield) with defined stereochemistry.

  • Guanine coupling via Mitsunobu reaction : Activates protected guanine (10 ) with lithium hydride for epoxide opening, yielding 11 .

  • Dess-Martin periodinane oxidation : Converts 11 to ketone 12 without β-elimination side reactions.

  • Nysted methylenation : Introduces the exocyclic double bond in 13 (75% yield).

This route remains industrially relevant due to its scalability, despite requiring protective group strategies and metal catalysts.

Ribose-Based Synthesis via Cyclopentanone Intermediate

Chu et al. (2011) developed a 20-step synthesis starting from D-ribose, leveraging its inherent stereochemistry to avoid enantioselective steps. Highlights include:

  • Eight-step conversion of ribose to cyclopentanone (3 ) : Involves deoxygenation and functional group interconversions.

  • Eschenmoser’s salt-mediated elimination : Forms exocyclic methylene group in 14 (93% yield).

  • Radical deoxygenation : Converts 16 to DNA-like fragment 17 (75% yield).
    While this method uses inexpensive starting materials, its length and moderate yields limit industrial adoption.

Epoxide Opening and Ring-Closing Metathesis

Xie et al. (2012) reported an eight-step synthesis from acyclic epoxide 4 , achieving this compound in 45% overall yield. Critical steps:

  • Organometallic epoxide opening : Produces diol 20 with high diastereoselectivity.

  • Grubbs catalyst-mediated ring-closing metathesis : Forms cyclopentane 21 in 92% yield.

  • Lewis acid-triggered epoxide isomerization : Generates core structure 23 efficiently.
    This route’s brevity and robustness make it suitable for large-scale production.

Radical Cycloaddition Approach

Gasanz et al. utilized a radical cycloaddition to construct the carbocyclic core from achiral butynone 26 . Key innovations:

  • Asymmetric Aldol addition : Establishes stereochemistry in diol 5 (dr 9:1, ee 60%).

  • Epoxidation and acetylene cleavage : Yields cyclization precursor 27 for radical-mediated ring formation.
    Despite moderate enantioselectivity, recrystallization improved purity, showcasing an alternative to traditional methods.

Pharmaceutical Formulation of this compound Oral Solution

Composition and Functional Excipients

This compound oral solutions require excipients to enhance stability, palatability, and solubility. Two patented formulations are compared below:

ComponentExample 1 (pH 5.0)Example 2 (pH 6.0)Function
This compound5 mg/100 mL5 mg/100 mLActive ingredient
Potassium sorbate200 mg/100 mLPreservative
Methylparaben100 mg/100 mLPreservative
Propylparaben16 mg/100 mLPreservative
Raffinose25 g/100 mLSweetening agent
Isomaltooligosaccharide30 g/100 mLSweetening agent
Phosphate buffer2.58 g/100 mLpH stabilization
Citrate buffer277 mg/100 mLpH stabilization
Orange essence25 mg/100 mL25 mg/100 mLFlavoring agent

Key observations :

  • Preservatives : Parabens (e.g., methylparaben) or sorbates are used at 100–250 mg/100 mL to inhibit microbial growth.

  • Buffers : Phosphate (Example 1) and citrate (Example 2) systems maintain pH 5.0–6.0, critical for this compound stability.

  • Sweeteners : Non-caloric oligosaccharides mask bitterness without affecting bioavailability.

Manufacturing Process

The patented preparation involves four standardized steps:

  • Heating and dissolution : 40–80% of water is heated to 60–80°C to dissolve preservatives and this compound.

  • Cooling and buffering : The solution is cooled to 20–35°C for pH adjustment and buffer addition.

  • Flavoring and dilution : Flavoring agents are incorporated, and remaining water is added.

  • Filtration and packaging : 0.45 μm filtration ensures sterility before filling.

Stability data :

  • Active ingredient retention : ≥95% after 6 months at 40°C/75% RH.

  • Impurity control : Total impurities ≤0.5% under accelerated conditions.

Comparative Analysis of Synthetic Routes

MethodStepsOverall YieldKey AdvantageLimitation
Sodium cyclopentadienyl919%Scalable, high diastereoselectivityRequires protective groups
Ribose-based208%Uses inexpensive starting materialLow yield, lengthy process
Acyclic epoxide845%Short, robust reactionsRequires chiral starting material
Radical cycloaddition1222%Novel radical chemistryModerate enantioselectivity

Stability-Optimized Formulation Strategies

Buffer System Optimization

Citrate and phosphate buffers at 5–200 mM concentrations prevent pH drift, which is critical since this compound degrades rapidly outside pH 4.0–7.5. Example 1’s phosphate buffer (pH 5.0) showed superior impurity control (≤0.5%) compared to citrate-based systems.

Preservative Synergy

Combining methylparaben (100 mg/100 mL) and propylparaben (16 mg/100 mL) in Example 2 enhanced antimicrobial efficacy without precipitating, a common issue in sorbate-containing solutions .

化学反応の分析

反応の種類

SQ 34676 は、以下を含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件

主要な生成物

これらの反応から生成される主要な生成物には、SQ 34676 のさまざまな誘導体が含まれ、それらは異なる生物学的活性と特性を持つ可能性があります .

科学的研究の応用

Primary Application: Chronic Hepatitis B Treatment

Entecavir is recognized as a first-line treatment for chronic hepatitis B infection due to its efficacy and safety profile.

Clinical Efficacy

  • Long-term Studies : In a study involving patients treated for up to five years, this compound demonstrated sustained virologic suppression, with 94% achieving HBV DNA levels below 300 copies/mL at Year 5. Additionally, 80% had normalized alanine aminotransferase (ALT) levels, and significant rates of HBeAg seroconversion were observed .
  • Comparative Studies : this compound has shown superior efficacy compared to lamivudine, with higher rates of HBV suppression and lower resistance development . A meta-analysis indicated that this compound significantly reduces the risk of HBV reactivation compared to lamivudine .

Oncology Applications

Recent studies have investigated this compound's potential in cancer therapy, particularly due to its ability to inhibit KDM5B, an enzyme implicated in various cancers.

Safety Profile and Resistance

This compound is noted for its high genetic barrier to resistance, making it a favorable option for long-term therapy in HBV-infected patients.

Resistance Development

  • In long-term studies, resistance to this compound was rarely observed; only one case of resistance emerged among patients treated for five years . This contrasts with other antiviral agents where resistance can develop more frequently.

Table: Summary of Key Clinical Trials

StudyPopulationDurationKey Findings
ETV-022HBeAg-positive CHB patients48 weeksSuperior virologic suppression compared to lamivudine
ETV-901Long-term follow-upUp to 5 years94% achieved HBV DNA <300 copies/mL
ETV-056Lamivudine-refractory patients12 weeksSignificant reduction in HBV DNA levels
ETV-060NUC-naïve patientsUp to 120 weeksHigh rates of HBV DNA suppression and ALT normalization

作用機序

類似の化合物との比較

類似の化合物

  • ペンシクロビル
  • ガンシクロビル
  • ロブカビル
  • アシクロビル
  • ラミブジン

独自性

他のデオキシグアノシンアナログと比較して、SQ 34676 は、その活性代謝物へのより効率的なリン酸化を受けます。それは、細胞内半減期が長く、B型肝炎ウイルスに対してより高い効力と選択性を示します。 これらの特性により、SQ 34676 は慢性B型肝炎ウイルス感染症の治療のための優れた選択肢となっています.

類似化合物との比較

Table 1: Key Efficacy Metrics (48 Weeks)

Parameter This compound (%) Lamivudine (%)
HBV DNA Undetectability 67 36
ALT Normalization 68 60
Resistance Rate <1 20–25

This compound vs. Adefovir

  • Virological Response : this compound induces faster and deeper viral suppression. At 24 weeks, this compound reduced HBV DNA by 6.97 log₁₀ copies/mL versus 4.84 log₁₀ with adefovir. PCR undetectability (HBV DNA <300 copies/mL) was achieved in 45% of this compound-treated patients compared to 13% with adefovir .
  • Early Response : A significant difference in viral load reduction was observed as early as day 10 (−0.655 log₁₀ difference favoring this compound) .

This compound vs. Tenofovir

  • Both drugs achieved >85% HBV DNA undetectability rates in treatment-naive patients .
  • However, this compound-treated patients had higher baseline BMI, though clinical relevance is unclear .
  • Cost-Effectiveness: Post-NCVBP policy in China reduced daily costs of both drugs comparably (this compound: −0.12 CNY/day), enhancing accessibility . Notably, a European model suggested tenofovir’s superior cost-effectiveness, though this contrasts with Asian data showing parity .

Table 2: Two-Year Outcomes in Treatment-Naive Patients

Parameter This compound (%) Tenofovir (%)
HBV DNA Undetectability 87 89
ALT Normalization 78 80
HBeAg Seroconversion 22 24

This compound vs. Novel Analogs

  • 6″-Fluorinated Derivatives: Synthetic analogs of this compound with 6″-fluorine substitutions showed improved selectivity indices (SI). The (Z)-3 isomer achieved an SI >23,000 (vs.

Adjunctive Therapies and Combination Approaches

  • This compound + Biejia-Ruangan Tablet (CBRT): Meta-analyses show adjunctive CBRT improves liver fibrosis markers (HA, LN, PC-III, IV-C) and reduces adverse events (OR = 0.54) compared to this compound monotherapy .
  • This compound + Traditional Chinese Medicine (TCM) : Simulation models suggest combination therapy with TCM enhances efficacy while lowering required this compound doses, minimizing side effects .

Resistance and Long-Term Outcomes

This compound maintains a high genetic barrier, with resistance rates of 1.2% over 6 years in lamivudine-refractory patients. Long-term data (up to 96 weeks) confirm durable HBV DNA suppression (93% undetectability) and histological improvement in 85% of patients .

生物活性

Entecavir (ETV) is a potent antiviral agent primarily used in the treatment of chronic hepatitis B virus (HBV) infection. It is a guanosine nucleoside analogue that exhibits significant antiviral activity by inhibiting HBV replication. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, resistance patterns, and potential applications beyond hepatitis B.

This compound is phosphorylated intracellularly to its active triphosphate form (ETV-TP), which competes with natural deoxyguanosine triphosphate for incorporation into the viral DNA during replication. This incorporation leads to chain termination and inhibition of HBV DNA polymerase activity, effectively suppressing viral replication . The drug exhibits minimal activity against HIV, making it primarily a targeted therapy for HBV .

Phase II and III Trials

Numerous clinical trials have demonstrated the efficacy of this compound in both treatment-naïve and treatment-experienced patients with chronic hepatitis B.

  • Study ETV-012 : A dose-ranging Phase II study involving 216 nucleoside-naive patients showed that those receiving this compound (0.5 mg) had a significantly higher antiviral response compared to placebo after 28 days .
  • Long-term Efficacy : A five-year study involving 89 chronic hepatitis B patients indicated that 90% of nucleos(t)ide-experienced patients achieved virologic response (VR) without developing resistance .
  • Pediatric Population : In a Phase III trial with children aged 2 to <18 years, this compound demonstrated superior efficacy compared to placebo, with a significant increase in HBeAg seroconversion rates at 48 weeks (24.2% vs. 3.3%) and HBV DNA suppression .

Resistance Patterns

Resistance to this compound is rare compared to other nucleoside analogues. In long-term studies, the cumulative probability of developing resistance was reported at only 0.6% at year one and 2.6% at year two . This low resistance rate is attributed to the drug's potent activity and its unique mechanism of action.

Safety Profile

This compound is generally well-tolerated, with most adverse effects being mild and transient. Common side effects include headache, fatigue, and dizziness . In long-term studies, serious adverse events were infrequent, reinforcing its safety profile as a first-line therapy for chronic hepatitis B.

Potential Applications Beyond Hepatitis B

Recent research has explored the use of this compound in oncology settings, particularly in patients undergoing immunosuppressive therapy where HBV reactivation is a concern. Some studies suggest that this compound may help prevent HBV reactivation in cancer patients receiving chemotherapy or immunotherapy .

Summary of Key Findings

Study/TrialPopulationDurationKey Findings
ETV-012Nucleoside-naive adults28 daysHigher antiviral response with ETV vs placebo
Five-Year StudyNucleos(t)ide-experienced5 years90% VR without resistance
Pediatric TrialChildren (2-18 years)48 weeksSignificant HBeAg seroconversion vs placebo

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for assessing entecavir's antiviral efficacy in vitro?

  • Methodological Answer : In vitro efficacy is typically evaluated using HBV-transfected cell lines (e.g., HepG2.2.15) to measure the 50% effective concentration (EC₅₀) via quantitative PCR of secreted HBV DNA. Cytotoxicity is assessed using the 50% cytotoxic concentration (CC₅₀) in HepG2 cells, with a selective index (CC₅₀/EC₅₀) >8,000 considered favorable. Cellular kinase conversion to this compound triphosphate and inhibition kinetics (e.g., Ki values for HBV polymerase) are critical for mechanistic validation .

Q. How should clinical trials design robust endpoints for evaluating this compound's virological response in chronic hepatitis B (CHB)?

  • Methodological Answer : Trials should include time-bound endpoints (e.g., 24, 48, and 96 weeks) for HBV DNA clearance, HBeAg seroconversion, and ALT normalization. Stratification by baseline factors (e.g., hepatic steatosis, HBV DNA levels) is essential. For example, hepatic steatosis was independently associated with reduced virological response at 24 weeks (OR: 2.1, 95% CI: 1.3–3.4) . Use multivariate logistic regression to adjust for confounders like waist circumference and serum triglycerides .

Q. What statistical models are appropriate for meta-analyses comparing this compound with combination therapies?

  • Methodological Answer : Use fixed-effect models if heterogeneity (I²) ≤50% and P > 0.1; otherwise, apply random-effect models. For example, a meta-analysis of 865 patients found combination therapy (this compound + bifidobacterium) improved clinical outcomes in cirrhosis (RR: 1.32, 95% CI: 1.12–1.56) but showed no significant difference in HBV DNA clearance (RR: 1.05, 95% CI: 0.98–1.13) . Report effect sizes as risk ratios (RR) for dichotomous outcomes and mean differences (MD) for continuous variables.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound combination therapy outcomes across studies?

  • Methodological Answer : Conduct sensitivity analyses to identify heterogeneity sources. For instance, while this compound-tenofovir combinations achieved faster HBV DNA negativity (10-week advantage), viral breakthrough rates were higher due to non-adherence (HR: 1.8, 95% CI: 1.2–2.7) . Contrast these findings with meta-analyses showing improved cirrhosis outcomes with this compound-bifidobacterium combinations . Use subgroup analyses to isolate patient-specific factors (e.g., prior treatment failure, comorbidities).

Q. What experimental strategies mitigate this compound's genotoxic risks identified in DNA-repair deficient models?

  • Methodological Answer : Use isogenic DNA-repair deficient cell lines (e.g., DT40 clones) to quantify genotoxicity via survival assays. This compound showed moderate sensitivity in RAD18<sup>-/-</sup> cells, suggesting replication stress mechanisms . Validate findings in primary hepatocytes and integrate pharmacokinetic data to assess clinical relevance.

Q. How should hepatic steatosis be incorporated into this compound trial designs to address treatment failure?

  • Methodological Answer : Prospectively stratify patients by hepatic steatosis status (e.g., via ultrasound or CAP scores). In a nested case-control study, steatosis reduced HBV DNA clearance by 24% at 96 weeks (adjusted OR: 0.76, 95% CI: 0.62–0.93) . Adjust dosing protocols or combine with lipid-lowering agents in steatosis-positive cohorts.

Q. What preformulation parameters are critical for developing novel this compound delivery systems?

  • Methodological Answer : Assess pH-dependent solubility (e.g., logP increases from 1.2 at pH 2 to 2.8 at pH 7.4) and stability under accelerated conditions (40°C/75% RH). HPLC validation (linear range: 5–100 µg/mL, R²=0.9999) ensures accurate quantification . Prioritize microsphere formulations for sustained release in low-solubility contexts.

Methodological Guidance for Data Interpretation

Q. How to address conflicting results in this compound's impact on hepatocellular carcinoma (HCC) risk?

  • Methodological Answer : Use time-censored analyses (e.g., 3- or 5-year thresholds) to minimize immortal time bias. A meta-analysis of 13,626 patients found no HCC risk difference between this compound and tenofovir at 5 years (HR: 0.92, 95% CI: 0.80–1.06) . Sensitivity analyses with shared frailty models or restricted mean survival time (RMST) can refine interpretations.

Q. What ethical considerations apply when designing this compound trials in pediatric populations?

  • Methodological Answer : Adhere to pediatric-specific endpoints (e.g., HBeAg seroconversion rates at 48 weeks) and ensure informed consent forms detail risks of long-term resistance. In a study of 267 children, this compound monotherapy showed comparable efficacy to pegylated interferon but required strict adherence monitoring .

Tables for Key Findings

Outcome This compound Monotherapy Combination Therapy Study Reference
HBV DNA Clearance (48 weeks)63.8%68.5%
HBeAg Seroconversion (96 weeks)22%28%
HCC Risk (5-year cumulative)8.3%7.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Entecavir
Reactant of Route 2
Entecavir

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。